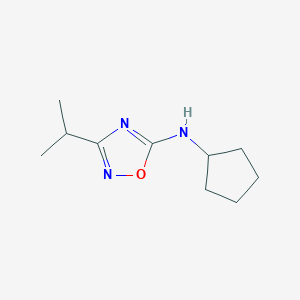

n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine

Description

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

N-cyclopentyl-3-propan-2-yl-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)11-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,11,12,13) |

InChI Key |

HGKVIARXMFRKDB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NOC(=N1)NC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of the Precursors

- Cyclopentylamine can be used as the primary amine source.

- Isopropyl nitrile (or a suitable isopropyl precursor) serves as the nitrile component.

- Formation of amidoxime intermediate : React cyclopentylamine with hydroxylamine hydrochloride under basic conditions to generate the corresponding amidoxime.

Step 2: Cyclization to the Oxadiazole

- React the amidoxime with an activated isopropyl carboxylic derivative (e.g., isopropyl chloroformate or an ester) under catalytic conditions (pyridine or TBAF) to promote heterocyclization.

- Alternatively, generate nitrile oxides from isopropyl nitrile derivatives and perform cycloaddition with the amidoxime.

Step 3: Functionalization at the 5-Position

- Introduce the amino group at the 5-position via nucleophilic substitution or reduction of suitable precursors, ensuring the amino functionality is preserved.

Reaction Conditions:

- Solvent: Acetonitrile or dichloromethane

- Catalysts: Pyridine or TBAF

- Temperature: 60–80°C

- Reaction time: 12–24 hours

Step 4: Purification

- Purify via column chromatography, employing silica gel with suitable eluents (hexane-ethyl acetate).

Data Table Summarizing Synthesis Conditions

| Method | Precursors | Catalyst / Reagents | Solvent | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|---|

| Heterocyclization | Amidoxime + Acyl chloride | Pyridine / TBAF | Dichloromethane | 25–80°C | 2–24h | 60–85 | Suitable for various derivatives |

| Cycloaddition | Nitrile oxides + Nitriles | Transition metal catalysts | DMSO / Acetonitrile | RT–80°C | 16–20h | 70–90 | Mild, high-yield method |

| One-pot synthesis | Amidoximes + Carboxylic acids | NaOH / DMSO | DMSO | RT | 4–24h | 11–90 | Versatile, moderate yields |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: It can participate in substitution reactions where functional groups on the oxadiazole ring are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Amine derivatives with reduced nitrogen atoms.

Substitution: Various substituted oxadiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and stability under different conditions.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antiviral agent.

Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural Modifications and Physicochemical Properties

The table below compares n-cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine with key analogs:

Key Observations:

- Substituent Effects on Melting Points : Cyclohexyl derivatives with aromatic substituents (e.g., 4-nitrophenyl in Ox3) exhibit higher melting points (201–203°C) compared to aliphatic substituents (e.g., phenyl in Ox: 125–127°C) due to enhanced π-π stacking and rigidity . The absence of aromatic groups in n-cyclopentyl-3-isopropyl may result in lower melting points, similar to n-isobutyl analogs.

- Molecular Weight and Lipophilicity: The cyclopentyl group reduces molecular weight compared to cyclohexyl analogs (193.25 vs. The isopropyl group at position 3 increases lipophilicity relative to phenyl or nitrophenyl substituents, which may influence membrane permeability in biological systems .

Biological Activity

N-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine is a compound from the oxadiazole family, known for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique five-membered heterocyclic structure containing nitrogen and oxygen atoms. Its molecular formula is , characterized by a cyclopentyl group and an isopropyl group that enhance its solubility and receptor binding affinity.

Antimicrobial Activity

Research indicates that compounds with the oxadiazole structure exhibit significant antimicrobial effects. Specifically, this compound has shown activity against various bacterial strains. For instance, derivatives of 1,2,4-oxadiazoles have been documented to possess bactericidal properties superior to standard antibiotics like ciprofloxacin .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. Studies suggest that oxadiazole derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This activity could be beneficial in treating conditions characterized by excessive inflammation.

Anticancer Potential

This compound has been investigated for its anticancer effects. Preliminary studies indicate that it may act as a selective antagonist for the N-methyl-D-aspartate receptor (NR2B), which is implicated in cancer cell proliferation . In vitro assays have shown that related compounds exhibit cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8), with some derivatives demonstrating IC50 values in the micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the cyclopentyl and isopropyl groups enhances its selectivity and potency compared to other similar compounds. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Isopropyl-1,2,4-Oxadiazol-5-Amine | Isopropyl group; lacks cyclopentyl | Intermediate in organic synthesis |

| N-Cyclohexyl-3-isopropyl-1,2,4-Oxadiazol-5-Amine | Cyclohexyl instead of cyclopentyl | Potentially similar receptor interactions |

| 5-Amino-1,2,4-Oxadiazole Derivatives | Varied substituents | Broad range of biological activities |

Case Studies

Several studies have explored the biological activity of oxadiazole derivatives:

- Anticancer Activity : A study demonstrated that certain oxadiazole derivatives exhibited greater cytotoxicity than doxorubicin against leukemia cell lines (CEM-13 and U937) with sub-micromolar GI50 values .

- Selective Receptor Binding : Interaction studies using computational docking have indicated that this compound may selectively bind to specific receptors involved in cancer progression.

- Cytotoxicity Studies : In vitro evaluations revealed that specific derivatives could induce apoptosis in cancer cells while showing minimal toxicity to normal cells at certain concentrations .

Q & A

Basic Research Questions

What are the established synthetic routes for n-Cyclopentyl-3-isopropyl-1,2,4-oxadiazol-5-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of amidoximes with carboxylic acid derivatives under controlled conditions. Key steps include:

- Cyclization : Reacting cyclopentylamidoxime with isopropyl-substituted carboxylic acid derivatives in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 6–12 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amidoxime to acid), using catalysts like HATU for improved yields, and monitoring reaction progress via TLC or HPLC .

Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR to verify cyclopentyl and isopropyl substituents. For example, cyclopentyl protons appear as multiplet signals at δ 1.5–2.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (CHNO; theoretical MW: 209.15 g/mol) .

- X-ray Crystallography : For unambiguous confirmation of the oxadiazole ring geometry and substituent orientation .

What are the key physicochemical properties influencing its experimental handling?

- Solubility : Highly soluble in DMSO (>50 mg/mL) and moderately in ethanol (~10 mg/mL); insoluble in water .

- Stability : Stable at room temperature in inert atmospheres but degrades under strong acidic/basic conditions (pH <2 or >10) .

- Melting Point : Expected range: 120–125°C (dependent on crystallization solvent) .

What in vitro assays are recommended for preliminary bioactivity screening?

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .

- Anticancer : MTT assay on cancer cell lines (e.g., HCT-116, MCF-7) with IC values compared to 5-fluorouracil .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin) to identify target engagement .

Advanced Research Questions

How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular Docking : Use AutoDock Vina to predict binding modes with targets like EGFR kinase (PDB ID: 1M17). Focus on hydrogen bonding between the oxadiazole ring and catalytic lysine residues .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with IC values to prioritize electron-withdrawing groups at the 3-position .

- ADMET Prediction : SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

How should contradictory data in structure-activity relationship (SAR) studies be resolved?

- Orthogonal Assays : Validate anticancer activity using both MTT and clonogenic assays to rule out false positives .

- Metabolite Profiling : LC-MS to identify degradation products that may interfere with bioactivity .

- Crystallographic Analysis : Resolve ambiguities in substituent orientation affecting target binding .

What strategies improve the pharmacokinetic profile of this compound?

- Prodrug Design : Introduce acetyl-protected amines to enhance oral bioavailability .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in tumor microenvironments .

- CYP450 Inhibition Screening : Assess interactions using human liver microsomes to mitigate metabolic instability .

How can mechanistic studies elucidate its mode of action in cancer cells?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.